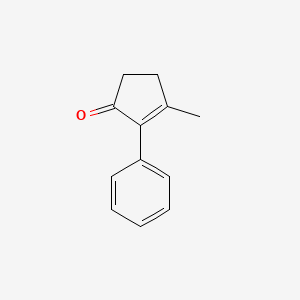
2-Cyclopenten-1-one, 3-methyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-one, 3-methyl-2-phenyl- is an organic compound with the molecular formula C12H12O It is a derivative of cyclopentenone, featuring a phenyl group and a methyl group attached to the cyclopentenone ring
Preparation Methods
The synthesis of 2-Cyclopenten-1-one, 3-methyl-2-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Nazarov cyclization reaction from divinyl ketones is a well-known method for synthesizing cyclopentenones . Additionally, the Saegusa–Ito oxidation from cyclopentanones and ring-closing metathesis from the corresponding dienes are also viable synthetic routes . Industrial production methods may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Cyclopenten-1-one, 3-methyl-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Addition: As an enone, it participates in conjugate addition reactions, such as the Michael reaction, and functions as a dienophile in Diels-Alder reactions
Common reagents used in these reactions include organocopper nucleophiles, silyl enol ethers, and siloxanes . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Cyclopenten-1-one, 3-methyl-2-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 3-methyl-2-phenyl- involves its interaction with specific molecular targets and pathways. As an electrophile, it can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. For example, it can activate redox-sensitive transcription factors, such as nuclear factor-kappa B (NF-kappaB), which plays a central role in inflammation and aging processes .
Comparison with Similar Compounds
2-Cyclopenten-1-one, 3-methyl-2-phenyl- can be compared with other similar compounds, such as:
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, (Z)-:
3-Methyl-2-cyclopenten-1-one: This compound lacks the phenyl group present in 2-Cyclopenten-1-one, 3-methyl-2-phenyl-, leading to different chemical properties and reactivity.
The uniqueness of 2-Cyclopenten-1-one, 3-methyl-2-phenyl- lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
50397-92-7 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-methyl-2-phenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C12H12O/c1-9-7-8-11(13)12(9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI Key |
OKIYRMQBCLCTCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















